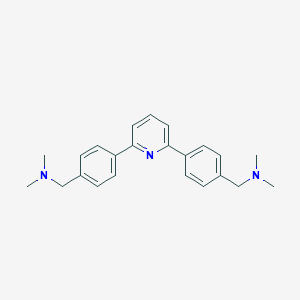

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, also known as DMABP, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of pyridine-based ligands, which are known for their ability to bind to metal ions and other molecules. DMABP has been found to have a range of interesting properties that make it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is not fully understood, but it is thought to involve the binding of the dimethylamino group to metal ions or other molecules. This binding can lead to changes in the electronic structure of the molecule, which can in turn affect its properties and interactions with other molecules. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a high affinity for certain metal ions, such as copper and zinc, which makes it a useful tool for studying these ions in biological systems.

Biochemical And Physiological Effects

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a range of biochemical and physiological effects, including the ability to bind to metal ions and other molecules, as well as the ability to fluoresce in the presence of certain biological molecules. These effects have been studied in a variety of systems, including in vitro and in vivo models. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be non-toxic at low concentrations, which makes it a safe and useful tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in lab experiments is its ability to bind to metal ions and other molecules with high affinity. This makes it a useful tool for studying the structure and function of these molecules in biological systems. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is that it can be difficult to work with in certain systems, such as those that involve complex mixtures of molecules. In addition, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine may not be suitable for all types of experiments, and researchers should carefully consider its properties and limitations before using it in their work.

Future Directions

There are many potential future directions for the study of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine. One area of interest is the development of new ligands based on the structure of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, which could have even higher affinity for metal ions and other molecules. Another area of interest is the use of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in the study of metalloproteins and other biological molecules, which could lead to new insights into their structure and function. Finally, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine could be used in the development of new fluorescent probes for biological molecules, which could have applications in imaging and diagnostics.

Synthesis Methods

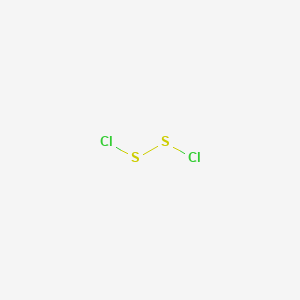

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can be synthesized using a variety of methods, including the reaction of 2,6-bis(chloromethyl)pyridine with dimethylamine. Other methods involve the use of different reagents and solvents, but the basic principle is the same - to introduce the dimethylamino group onto the pyridine ring. The synthesis of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been well-documented in the scientific literature, and a number of different variations have been reported.

Scientific Research Applications

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a catalyst for chemical reactions. In particular, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be useful in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can bind to these metal ions and help to elucidate their structure and function.

properties

CAS RN |

129224-75-5 |

|---|---|

Product Name |

2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine |

Molecular Formula |

C23H27N3 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

1-[4-[6-[4-[(dimethylamino)methyl]phenyl]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C23H27N3/c1-25(2)16-18-8-12-20(13-9-18)22-6-5-7-23(24-22)21-14-10-19(11-15-21)17-26(3)4/h5-15H,16-17H2,1-4H3 |

InChI Key |

RFLWYIRYGCLWPB-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |

Other CAS RN |

129224-75-5 |

synonyms |

2,6-Bis[4-[2-(dimethylamino)methyl]phenyl]pyridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.